molecular formula C25H22N2 B12796065 1-(Diphenylmethyl)-1,2-diphenylhydrazine CAS No. 32812-31-0

1-(Diphenylmethyl)-1,2-diphenylhydrazine

Cat. No.: B12796065
CAS No.: 32812-31-0
M. Wt: 350.5 g/mol
InChI Key: YXESRKDORWIWKZ-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-1,2-diphenylhydrazine is an organic compound that features a hydrazine core substituted with diphenylmethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-1,2-diphenylhydrazine typically involves the reaction of diphenylmethyl chloride with 1,2-diphenylhydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-1,2-diphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-1,2-diphenylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Diphenylmethyl)-1,2-diphenylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the diphenylmethyl group but lacks the hydrazine core.

    1,2-Diphenylhydrazine: Contains the hydrazine core but lacks the diphenylmethyl substitution.

    Benzhydryl Compounds: Similar structural motifs with variations in substituents.

Uniqueness

1-(Diphenylmethyl)-1,2-diphenylhydrazine is unique due to the combination of the diphenylmethyl and diphenyl groups attached to the hydrazine core

Properties

32812-31-0

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

1-benzhydryl-1,2-diphenylhydrazine

InChI

InChI=1S/C25H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27(24-19-11-4-12-20-24)26-23-17-9-3-10-18-23/h1-20,25-26H

InChI Key

YXESRKDORWIWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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